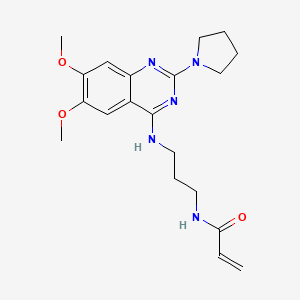

BMS453

Description

Properties

Molecular Formula |

C20H27N5O3 |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide |

InChI |

InChI=1S/C20H27N5O3/c1-4-18(26)21-8-7-9-22-19-14-12-16(27-2)17(28-3)13-15(14)23-20(24-19)25-10-5-6-11-25/h4,12-13H,1,5-11H2,2-3H3,(H,21,26)(H,22,23,24) |

InChI Key |

QTHRXIUTSUVNPH-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MS453; MS-453; MS 453. |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of BMS-453: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-453 is a synthetic retinoid that has demonstrated significant potential in the context of cell growth inhibition, particularly in breast cancer models. Its mechanism of action is unique, positioning it as a molecule of interest for further investigation and therapeutic development. This technical guide provides a comprehensive overview of the core mechanism of action of BMS-453, detailing the signaling pathways it modulates and the experimental protocols used to elucidate its function.

BMS-453 operates as a selective agonist for the Retinoic Acid Receptor β (RARβ) while acting as an antagonist for Retinoic Acid Receptor α (RARα) and Retinoic Acid Receptor γ (RARγ).[1][2][3] This dual activity is central to its primary mechanism: the inhibition of cell proliferation through the robust induction of active Transforming Growth Factor β (TGFβ).[1][3] The activation of the TGFβ pathway by BMS-453 initiates a signaling cascade that culminates in a G1 phase cell cycle arrest.[1][2][3]

Core Signaling Pathway

The primary mechanism of BMS-453's anti-proliferative effect is centered on the activation of the TGFβ signaling pathway, which in turn regulates key components of the cell cycle machinery.

Key Signaling Events:

-

RARβ Agonism and RARα/γ Antagonism: BMS-453 selectively binds to and activates RARβ, while simultaneously blocking the activity of RARα and RARγ.[1][2][3]

-

Induction of Active TGFβ: This selective receptor modulation leads to a significant increase in the levels of active TGFβ.[1][3]

-

G1 Cell Cycle Arrest: The elevated levels of active TGFβ trigger a cascade of events that halt the cell cycle in the G1 phase.[1][2][3]

-

Downstream Molecular Effects: This G1 arrest is characterized by several key molecular changes:

-

Increased p21 Levels: The protein levels of the cyclin-dependent kinase inhibitor p21 are increased.[1]

-

Decreased CDK2 Kinase Activity: The activity of Cyclin-Dependent Kinase 2 (CDK2), a critical enzyme for G1/S phase transition, is significantly reduced.[1][2]

-

Rb Hypophosphorylation: The Retinoblastoma protein (Rb) remains in its active, hypophosphorylated state, preventing the release of E2F transcription factors and thereby blocking entry into the S phase.[1][2]

-

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the mechanism of action of BMS-453.

| Cellular Effect | Cell Lines | BMS-453 Concentration | Incubation Time | Result | Reference |

| Inhibition of Proliferation | 184, HMEC | 1 µM | 11 hours | 40% inhibition of ³H-thymidine uptake | [1][2] |

| Cell Cycle Arrest | 184, HMEC | 1 µM | 5 days | Increased proportion of cells in G0/G1 phase | [1][2] |

| Molecular Effect | Cell Line | BMS-453 Concentration | Incubation Time | Result | Reference |

| Rb Hypophosphorylation | 184 | 1 µM | 24, 48, 72 hours | Induced Rb hypophosphorylation | [1][2] |

| Decreased CDK2 Activity | 184 | 1 µM | 24, 48, 72 hours | Decreased CDK2 kinase activity | [1][2] |

| Increased Active TGFβ | Breast Cells | Not Specified | Not Specified | 33-fold increase in active TGFβ activity | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the investigation of BMS-453's mechanism of action are provided below.

Cell Culture

-

Cell Lines: Normal human mammary epithelial cells (184 and HMEC).

-

Culture Conditions: Cells are maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding: Plate 184 or HMEC cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with 1 µM BMS-453 or vehicle control (DMSO) for 11 hours.

-

Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 4 hours.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Express the results as a percentage of the control (vehicle-treated) cells.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle.

-

Cell Seeding and Treatment: Plate 184 or HMEC cells and treat with 1 µM BMS-453 or vehicle control for 5 days.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at 4°C.

-

Staining: Centrifuge the fixed cells and resuspend the pellet in 1 mL of PBS containing 50 µg/mL propidium iodide and 100 U/mL RNase A.

-

Incubation: Incubate the cells at 37°C for 30 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the propidium iodide at 488 nm and measure the emission at ~617 nm.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

TGFβ Bioassay (Mink Lung Epithelial Cell Luciferase Reporter Assay)

This bioassay quantifies the amount of active TGFβ produced by cells.

-

Preparation of Conditioned Media: Culture 184 or HMEC cells to near confluence and then switch to a serum-free medium. Treat the cells with BMS-453 or vehicle control for the desired time. Collect the conditioned medium and centrifuge to remove cellular debris.

-

Activation of Latent TGFβ (for total TGFβ measurement): Acidify an aliquot of the conditioned medium to a pH of 2.0 with HCl for 1 hour at room temperature, followed by neutralization with NaOH.

-

Bioassay:

-

Plate the MLEC reporter cells in a 96-well plate.

-

Add serial dilutions of the conditioned media (both untreated for active TGFβ and acid-treated for total TGFβ) to the MLEC cells.

-

Include a standard curve of known concentrations of recombinant active TGFβ.

-

Incubate for 16-24 hours at 37°C.

-

-

Luciferase Assay: Lyse the MLEC cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Calculate the concentration of active and total TGFβ in the conditioned media by comparing the luciferase activity to the standard curve.

CDK2 Kinase Assay

This assay measures the enzymatic activity of CDK2.

-

Cell Lysis: Treat 184 cells with 1 µM BMS-453 or vehicle control for the desired time. Lyse the cells in a buffer containing non-ionic detergents and protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an anti-CDK2 antibody overnight at 4°C, followed by the addition of protein A/G-agarose beads for 2 hours to capture the CDK2 immune complexes.

-

Kinase Reaction:

-

Wash the immunoprecipitated beads several times with lysis buffer and then with kinase assay buffer.

-

Resuspend the beads in kinase assay buffer containing 1 µg of histone H1 (as a substrate), 10 µM ATP, and 5 µCi of [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 20 minutes.

-

-

Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the proteins by SDS-PAGE, transfer to a nitrocellulose membrane, and visualize the phosphorylated histone H1 by autoradiography. Quantify the radioactive signal using a phosphorimager.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Treat 184 cells with 1 µM BMS-453 or vehicle control for 24, 48, or 72 hours. Lyse the cells and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against Rb, phospho-Rb, p21, and CDK2 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Conclusion

BMS-453's mechanism of action is a well-defined pathway involving the selective modulation of retinoic acid receptors, leading to the induction of active TGFβ and subsequent G1 cell cycle arrest. This is achieved through the upregulation of p21, inhibition of CDK2 activity, and maintenance of Rb in its hypophosphorylated state. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of BMS-453 and other molecules with similar mechanisms of action. This in-depth understanding is crucial for the strategic development of novel therapeutics targeting cell cycle dysregulation in cancer and other proliferative diseases.

References

BMS453: A Selective RARβ Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS453, also known as BMS-189453, is a synthetic retinoid that has garnered significant interest in the field of cancer research due to its selective agonist activity at the Retinoic Acid Receptor Beta (RARβ) and antagonist activity at RARα and RARγ isoforms.[1][2][3][4][5][6][7] This selective profile offers the potential for therapeutic intervention with reduced off-target effects compared to non-selective retinoids. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Introduction to this compound

This compound is a member of the class of dihydronaphthalenes.[8] Its chemical formula is C27H24O2, and its IUPAC name is 4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid.[8] As a synthetic retinoid, this compound modulates gene transcription by binding to retinoic acid receptors (RARs), which are ligand-activated transcription factors.[2][9][10] RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their expression.[1][9][10][11]

Selectivity Profile of this compound

This compound exhibits a distinct selectivity profile, acting as an agonist for RARβ while antagonizing RARα and RARγ.[1][2][3][4][5][6][7] This selectivity is crucial as the different RAR isoforms can mediate distinct physiological and pathological processes.

Data Presentation

Table 1: Receptor Binding and Transactivation Profile of this compound

| Receptor Isoform | Activity Profile | Quantitative Data (Kd/EC50) | Reference |

| RARα | Antagonist | Not explicitly quantified in search results. Described as a potent antagonist of TTNPB-induced transcription. | [4] |

| RARβ | Agonist (mixed agonist/antagonist) | Not explicitly quantified in search results. Described as a weaker agonist than TTNPB. | [4] |

| RARγ | Antagonist | Not explicitly quantified in search results. Described as a potent antagonist of TTNPB-induced transcription. | [4] |

Table 2: Cellular Proliferation Effects of this compound

| Cell Line | Effect | Quantitative Data (IC50) | Reference |

| Normal Breast Cells (184 and HMEC) | Inhibition of proliferation, G1 arrest | 40% inhibition of ³H-thymidine uptake at 1 µM. | [5] |

| T47D Breast Cancer Cells | Inhibition of growth | Not explicitly quantified in search results. | [12] |

| atRA-resistant Breast Cancer Cells | Resistant to growth inhibition | Not explicitly quantified in search results. | [12] |

Signaling Pathways Modulated by this compound

RARβ Signaling Pathway

Upon binding of this compound, RARβ undergoes a conformational change, leading to the recruitment of co-activator proteins and the initiation of target gene transcription.[9][10] This pathway is central to the biological effects of this compound.

Caption: RARβ Signaling Pathway Activated by this compound.

TGF-β Signaling Pathway

A key mechanism of this compound-induced cell growth inhibition is the induction of active Transforming Growth Factor-beta (TGF-β).[1][5][6]

Caption: this compound-Induced TGF-β Signaling Leading to Cell Cycle Arrest.

Experimental Protocols

Radioligand Binding Assay

This protocol is to determine the binding affinity (Kd) of this compound to RAR isoforms.

Caption: Workflow for a Radioligand Binding Assay.

Methodology:

-

Membrane Preparation:

-

Culture cells overexpressing a specific RAR isoform (α, β, or γ).

-

Harvest cells and homogenize in a lysis buffer.

-

Centrifuge to pellet the membranes and wash.

-

Resuspend membrane pellets in a binding buffer and determine protein concentration.

-

-

Binding Reaction:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-all-trans retinoic acid), and increasing concentrations of unlabeled this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-selective RAR ligand).

-

Incubate at a controlled temperature for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to determine specific binding.

-

Plot specific binding as a function of the log concentration of this compound to generate a competition curve.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of specific binding).

-

Convert the IC50 to a Ki (inhibition constant) and subsequently to a Kd (dissociation constant) using the Cheng-Prusoff equation.

-

Transactivation Assay (Luciferase Reporter Assay)

This protocol measures the ability of this compound to activate or inhibit RAR-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HeLa or HEK293) that does not endogenously express high levels of RARs.

-

Co-transfect the cells with two plasmids:

-

An expression vector for the desired RAR isoform (α, β, or γ).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with RAREs.

-

-

A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After transfection, treat the cells with varying concentrations of this compound.

-

For antagonist activity assessment, co-treat with a known RAR agonist (e.g., all-trans retinoic acid) and varying concentrations of this compound.

-

Include vehicle-treated cells as a negative control and a known agonist as a positive control.

-

-

Luciferase Activity Measurement:

-

After an appropriate incubation period, lyse the cells.

-

Measure the luciferase activity in the cell lysates using a luminometer and a luciferase assay reagent kit.

-

If a control plasmid was used, measure its reporter activity for normalization.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the control reporter activity.

-

Plot the normalized luciferase activity against the log concentration of this compound.

-

For agonist activity, determine the EC50 value (concentration that produces 50% of the maximal response).

-

For antagonist activity, determine the IC50 value (concentration that inhibits 50% of the agonist-induced response).

-

Cell Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding:

-

Seed breast cancer cells (e.g., MCF-7, T47D) or normal breast epithelial cells (e.g., HMEC, 184) in a 96-well plate at an appropriate density.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound.

-

Include a vehicle control.

-

-

Proliferation Measurement (e.g., using MTT or ³H-thymidine incorporation):

-

MTT Assay: After the desired treatment period (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength.

-

³H-Thymidine Incorporation: During the last few hours of treatment, pulse-label the cells with ³H-thymidine. Harvest the cells, and measure the incorporated radioactivity.

-

-

Data Analysis:

-

Calculate the percentage of cell viability or proliferation relative to the vehicle control.

-

Plot the percentage of viability/proliferation against the log concentration of this compound.

-

Determine the IC50 value (concentration that inhibits cell proliferation by 50%).

-

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on the cell cycle distribution.

Methodology:

-

Cell Treatment:

-

Culture cells and treat them with this compound at a concentration known to inhibit proliferation for a specific duration.

-

Include a vehicle-treated control group.

-

-

Cell Fixation and Staining:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.

-

Wash the fixed cells with PBS and then resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Collect data on the fluorescence intensity of the DNA dye for a large number of individual cells.

-

-

Data Analysis:

-

Generate a histogram of DNA content.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.

-

Compare the cell cycle distribution of this compound-treated cells to that of the control cells to identify any cell cycle arrest.

-

TGF-β Induction Assay (ELISA)

This protocol quantifies the amount of active TGF-β produced by cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., normal breast cells) and treat with this compound for a specified period.

-

Collect the cell culture supernatant.

-

-

Sample Preparation (Activation of Latent TGF-β):

-

To measure total TGF-β, treat the supernatant with acid to activate the latent form of TGF-β, followed by neutralization.

-

To measure active TGF-β, use the supernatant directly without the activation step.

-

-

ELISA Procedure:

-

Use a commercially available TGF-β1 ELISA kit.

-

Coat a 96-well plate with a TGF-β capture antibody.

-

Add the prepared samples and standards to the wells and incubate.

-

Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Wash again and add a substrate solution that will produce a colorimetric signal in the presence of the enzyme.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the TGF-β standards.

-

Calculate the concentration of TGF-β in the samples by interpolating their absorbance values from the standard curve.

-

Conclusion

This compound stands out as a valuable research tool for investigating the specific roles of RARβ in various biological processes, particularly in the context of cancer. Its selective agonist activity at RARβ, coupled with its antagonist effects on RARα and RARγ, allows for the dissection of isoform-specific functions. The primary mechanism of its anti-proliferative effects in breast cells appears to be the induction of active TGF-β, leading to G1 cell cycle arrest. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other selective RAR modulators, which is essential for advancing their potential development as therapeutic agents. Further research to obtain precise quantitative data on its binding affinities and functional potencies will be critical for a more complete understanding of its pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Retinoic acid receptor beta - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BMS 453 | CAS 166977-43-1 | this compound | BMS189453 | Tocris Bioscience [tocris.com]

- 7. apexbt.com [apexbt.com]

- 8. sceti.co.jp [sceti.co.jp]

- 9. researchgate.net [researchgate.net]

- 10. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Retinoic acid receptor antagonist this compound inhibits the growth of normal and malignant breast cells without activating RAR-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BMS-453 in the TGF-beta Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-453, also known as BMS-189453, is a synthetic retinoid with a distinct profile of activity related to the Transforming Growth Factor-beta (TGF-β) signaling pathway. Unlike direct inhibitors or activators of the canonical TGF-β cascade, BMS-453 exerts its influence indirectly by potently inducing the activation of latent TGF-β. This technical guide provides an in-depth analysis of the mechanism of action of BMS-453, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Mechanism of Action of BMS-453

BMS-453 is characterized as a Retinoic Acid Receptor (RAR) β agonist and a RARα and RARγ antagonist[1][2][3][4]. Its primary mechanism in the context of TGF-β signaling is the significant induction of active TGF-β from its latent form[1][2][3][5]. This increase in active TGF-β subsequently engages the canonical TGF-β signaling pathway, leading to downstream cellular effects, most notably cell cycle arrest.

The growth-inhibitory effects of BMS-453 on normal breast cells are predominantly mediated through this induction of active TGF-β[2][5]. In fact, the anti-proliferative effects of BMS-453 can be blocked by a TGF-β-blocking antibody, highlighting the critical role of this cytokine in the molecule's activity[5].

The downstream consequences of BMS-453-induced TGF-β activation include a G1 block in the cell cycle[1][2][5]. This is achieved through an increase in p21 protein levels, which in turn leads to decreased Cyclin-Dependent Kinase 2 (CDK2) activity and subsequent hypophosphorylation of the Retinoblastoma (Rb) protein[1][2][5].

Quantitative Data

The following tables summarize the key quantitative findings related to the activity of BMS-453.

| Parameter | Cell Lines | Value | Reference |

| Induction of Active TGF-β | Normal Breast Cells | 33-fold increase | [5] |

| Induction of Total TGF-β | Normal Breast Cells | 3- to 5-fold increase | [5] |

| Inhibition of ³H-thymidine uptake | Normal Breast Cells (184 and HMEC) | 40% inhibition | [2] |

| AP-1 Transrepression (IC₅₀) | HeLa and MCF-7 Cells | ~0.1 nM | [4] |

Table 1: In Vitro Activity of BMS-453

| Parameter | Receptor | Value (Ki) | Reference |

| Binding Affinity | Retinoic acid receptor RXR-alpha/gamma | 17.3 nM | [6] |

Table 2: Binding Affinity of BMS-453

Experimental Protocols

Cell Culture and Proliferation Assays

-

Cell Lines: Normal human mammary epithelial cells (HMEC and 184) and breast cancer cell lines (e.g., T47D) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media supplemented with growth factors.

-

Treatment: Cells are treated with varying concentrations of BMS-453 (e.g., 1 µM) for specified durations (e.g., 5 days for cell cycle analysis)[2].

-

Proliferation Measurement:

-

³H-thymidine Incorporation: To assess DNA synthesis, cells are pulsed with ³H-thymidine, and its incorporation is measured using a scintillation counter[2].

-

Cell Counting: Direct cell counting using a hemocytometer or automated cell counter can be performed to determine cell proliferation.

-

TGF-β Activity Assay

-

Principle: This assay measures the amount of active TGF-β in conditioned media from cells treated with BMS-453.

-

Procedure:

-

Cells are treated with BMS-453 for a specified time.

-

Conditioned media is collected.

-

The luciferase activity is measured and is proportional to the amount of active TGF-β.

-

To distinguish between active and total TGF-β, a parallel sample of conditioned media is acid-activated to convert latent TGF-β to its active form before the assay.

-

Western Blot Analysis

-

Objective: To analyze the protein levels of key cell cycle regulators.

-

Procedure:

-

Cells are treated with BMS-453.

-

Cell lysates are prepared, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against p21, Rb (total and phosphorylated forms), and CDK2.

-

Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.

-

Cell Cycle Analysis

-

Method: Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Cells are treated with BMS-453.

-

Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium iodide).

-

The DNA content of individual cells is measured by a flow cytometer.

-

The percentage of cells in G0/G1, S, and G2/M phases is quantified.

-

Signaling Pathways and Experimental Workflows

Caption: Canonical TGF-beta Signaling Pathway.

Caption: Mechanism of BMS-453-induced G1 Arrest.

Caption: Experimental Workflow for Cell Cycle Analysis.

Conclusion

BMS-453 represents a unique modality for engaging the TGF-β signaling pathway. Its action as a potent inducer of active TGF-β, rather than a direct ligand or kinase inhibitor, offers a distinct pharmacological profile. The downstream consequences of this activation, particularly the induction of G1 cell cycle arrest, underscore its potential as a cytostatic agent. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the multifaceted roles of retinoids and TGF-β in cell fate determination and for professionals in the field of drug development exploring novel therapeutic strategies.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BMS-453 - XenWiki [wiki.xenbase.org]

- 4. caymanchem.com [caymanchem.com]

- 5. The retinoic acid receptor antagonist, this compound, inhibits normal breast cell growth by inducing active TGFbeta and causing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Retinoic acid receptor RXR-alpha/gamma Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

An In-Depth Technical Guide to BMS-453: A Selective Retinoid Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-453, also known as BMS-189453, is a synthetic retinoid that has garnered significant interest within the research community for its unique pharmacological profile. It functions as a selective agonist for the Retinoic Acid Receptor β (RARβ) while acting as an antagonist for RARα and RARγ.[1][2][3] This distinct activity profile allows BMS-453 to inhibit the growth of certain cell types, particularly normal and malignant breast cells, without inducing the broader transcriptional activities associated with pan-RAR agonists.[4][5] The primary mechanism of its anti-proliferative effect is mediated through the induction of active Transforming Growth Factor β (TGFβ), leading to cell cycle arrest at the G1 phase.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of BMS-453, with a focus on its mechanism of action and the experimental protocols used to elucidate its function.

Chemical Structure and Properties

BMS-453 is chemically described as 4-[(1E)-2-(5,6-Dihydro-5,5-dimethyl-8-phenyl-2-naphthalenyl)ethenyl]-benzoic acid. Its structure is characterized by a substituted dihydronaphthalene core linked to a benzoic acid moiety.

Table 1: Physicochemical Properties of BMS-453

| Property | Value | Reference(s) |

| IUPAC Name | 4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid | [6] |

| Synonyms | BMS-189453 | [1][6] |

| Molecular Formula | C₂₇H₂₄O₂ | [1] |

| Molecular Weight | 380.48 g/mol | [1] |

| CAS Number | 166977-43-1 | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO (up to 100 mM) and DMF | [2][7] |

| Storage | Store at -20°C, under nitrogen | [1] |

Mechanism of Action and Signaling Pathway

BMS-453 exerts its biological effects through a distinct mechanism that differentiates it from other retinoids. It selectively activates RARβ while inhibiting RARα and RARγ.[1] This selective modulation is crucial to its primary anti-proliferative mechanism: the induction of active TGFβ.[3][4]

The activation of the TGFβ pathway by BMS-453 initiates a signaling cascade that culminates in G1 cell cycle arrest.[3] This process involves the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of Cyclin-Dependent Kinase 2 (CDK2).[1][3] The inhibition of CDK2 leads to the hypophosphorylation of the Retinoblastoma protein (Rb), preventing the cell from progressing from the G1 to the S phase of the cell cycle.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to characterize the activity of BMS-453.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Cell Lines: Normal human mammary epithelial cells (e.g., 184 and HMEC).[1]

-

Treatment: Cells are seeded in appropriate culture plates and treated with 1 µM BMS-453 or vehicle control (e.g., DMSO) for a specified period (e.g., 11 hours).[1]

-

Protocol:

-

Towards the end of the treatment period, add [³H]-thymidine to each well and incubate for a further 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated [³H]-thymidine.

-

Precipitate the DNA by adding ice-cold 10% trichloroacetic acid (TCA).

-

Wash the precipitate with 5% TCA and then solubilize it in a sodium hydroxide solution.

-

Measure the amount of incorporated [³H]-thymidine using a scintillation counter.

-

Express the results as a percentage of the control.

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle.

-

Cell Lines: Normal human mammary epithelial cells (e.g., 184 and HMEC).[1]

-

Treatment: Treat cells with 1 µM BMS-453 or vehicle control for an extended period (e.g., 5 days) to observe significant changes in cell cycle distribution.[1]

-

Protocol:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping, and store at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

CDK2 Kinase Assay

This assay measures the activity of the CDK2 enzyme, a key regulator of the G1/S transition.

-

Cell Line: 184 cells.[1]

-

Treatment: Treat cells with 1 µM BMS-453 for various time points (e.g., 24-72 hours).[1]

-

Protocol:

-

Lyse the treated cells in a suitable lysis buffer and quantify the protein concentration.

-

Immunoprecipitate CDK2 from the cell lysates using a specific anti-CDK2 antibody conjugated to protein A/G-agarose beads.

-

Wash the immunoprecipitates to remove non-specific binding.

-

Perform the kinase reaction by incubating the immunoprecipitated CDK2 with a histone H1 substrate and [γ-³²P]ATP in a kinase buffer.

-

Stop the reaction and separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated histone H1 by autoradiography and quantify the band intensity.

-

TGFβ Activity Assay (Mink Lung Epithelial Cell Reporter Assay)

This bioassay measures the amount of active TGFβ in conditioned media from treated cells.

-

Protocol:

-

Culture the cells of interest (e.g., 184 cells) and treat with BMS-453 or vehicle control.

-

Collect the conditioned media at various time points.

-

To measure total TGFβ, heat-activate a portion of the conditioned media to convert latent TGFβ to its active form.

-

Add the conditioned media (both heat-activated and non-activated) to the mink lung epithelial reporter cells.

-

Incubate for a sufficient time to allow for luciferase expression.

-

Lyse the reporter cells and measure luciferase activity using a luminometer.

-

A standard curve using known concentrations of active TGFβ is used to quantify the amount of TGFβ in the samples.

-

Summary and Future Directions

BMS-453 is a valuable research tool for dissecting the roles of specific retinoic acid receptor isoforms in cellular processes. Its ability to inhibit cell growth through the induction of active TGFβ, independent of broad RAR-mediated transcriptional activation, makes it a compound of interest for potential therapeutic applications, particularly in the context of breast cancer prevention.[3][4] Further research may focus on the in vivo efficacy and safety profile of BMS-453 and the development of second-generation compounds with improved selectivity and potency. The detailed experimental protocols provided herein serve as a foundation for researchers to further investigate the nuanced biological activities of this and other selective retinoid receptor modulators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. The retinoic acid receptor antagonist, this compound, inhibits normal breast cell growth by inducing active TGFbeta and causing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Retinoic acid receptor antagonist this compound inhibits the growth of normal and malignant breast cells without activating RAR-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C27H24O2 | CID 9875424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

Unraveling the Antagonistic Action of BMS-453 on Retinoic Acid Receptors α and γ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antagonist activity of BMS-453, a synthetic retinoid, on Retinoic Acid Receptor alpha (RARα) and Retinoic Acid Receptor gamma (RARγ). BMS-453 exhibits a unique pharmacological profile, acting as an antagonist for RARα and RARγ while demonstrating agonist activity for RARβ.[1][2] This document details the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and investigating the therapeutic potential of this compound.

Quantitative Analysis of BMS-453 Antagonist Activity

The antagonist activity of BMS-453 on RARα and RARγ has been quantified through various binding and functional assays. The following table summarizes the available quantitative data, providing a clear comparison of its binding affinities.

| Compound | Target Receptor | Assay Type | Reported Value (Kᵢ in nM) |

| BMS-453 | RARα | Competitive Binding | 7.7 |

| BMS-453 | RXRα/γ* | Competitive Binding | 17.3 |

*Note: One data source reports a Kᵢ value for BMS-453 against RXRα/γ. This may indicate cross-reactivity or a potential misclassification in the database, as BMS-453 is primarily characterized as an RAR-specific ligand.

Mechanism of Action: Induction of TGF-β Signaling

BMS-453 exerts its biological effects, at least in part, by inducing the transforming growth factor-beta (TGF-β) signaling pathway.[1][3][4][5] This induction leads to the activation of downstream effectors that ultimately result in cell cycle arrest, providing a rationale for its investigation in cancer therapy and other proliferative disorders.

Experimental Protocols

A thorough characterization of RAR antagonists like BMS-453 involves a series of well-defined experimental procedures. The following sections provide detailed methodologies for key assays.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of a test compound (e.g., BMS-453) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor (RARα or RARγ).

Materials:

-

Purified recombinant human RARα or RARγ protein

-

Radiolabeled ligand (e.g., [³H]-all-trans retinoic acid)

-

Test compound (BMS-453) at various concentrations

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the test compound (BMS-453).

-

In a multi-well plate, combine the purified RAR protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

-

Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.

Co-transfection and Luciferase Reporter Gene Assay

This cell-based functional assay measures the ability of an antagonist to inhibit the transcriptional activation of a reporter gene induced by an RAR agonist.

Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

Expression vector containing the full-length cDNA for human RARα or RARγ

-

Reporter vector containing a luciferase gene under the control of a retinoic acid response element (RARE)

-

A constitutively expressed control reporter vector (e.g., Renilla luciferase) for normalization of transfection efficiency

-

Transfection reagent

-

RAR agonist (e.g., all-trans retinoic acid, ATRA)

-

Test compound (BMS-453)

-

Luciferase assay reagents

-

Luminometer

Procedure:

-

Seed the cells in a multi-well plate and allow them to attach overnight.

-

Co-transfect the cells with the RAR expression vector, the RARE-luciferase reporter vector, and the control reporter vector using a suitable transfection reagent.

-

After an appropriate incubation period for gene expression, treat the cells with a fixed concentration of the RAR agonist (ATRA) in the presence of increasing concentrations of the antagonist (BMS-453).

-

Include control wells with vehicle only (basal activity), agonist only (maximal activation), and antagonist only (to check for any intrinsic agonist activity).

-

Incubate the cells for a sufficient period to allow for transcriptional activation and reporter protein expression (typically 18-24 hours).

-

Lyse the cells and measure the firefly luciferase activity (from the RARE reporter) and the Renilla luciferase activity (from the control reporter) sequentially using a luminometer and the appropriate reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity as a function of the antagonist concentration and fit the data to determine the IC₅₀ value, representing the concentration of BMS-453 that causes a 50% reduction in the agonist-induced reporter gene expression.

Experimental and Logical Workflow

The characterization of a novel RAR antagonist like BMS-453 follows a structured workflow to establish its binding affinity, functional activity, and cellular effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BMS-453 - XenWiki [wiki.xenbase.org]

- 3. The retinoic acid receptor antagonist, BMS453, inhibits normal breast cell growth by inducing active TGFbeta and causing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BMS 453 | CAS 166977-43-1 | this compound | BMS189453 | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

The Discovery and Preclinical Characterization of BMS-453: A Technical Overview

Abstract

BMS-453, also known as BMS-189453, is a synthetic retinoid identified in early drug discovery programs as a modulator of the retinoic acid receptor (RAR) signaling pathway. Unlike all-trans retinoic acid (atRA), BMS-453 exhibits a unique pharmacological profile, acting as a selective agonist for RARβ while antagonizing RARα and RARγ.[1][2][3][4] This distinct mechanism allows it to inhibit the growth of normal and malignant breast cells without activating RAR-dependent gene transcription, a function often associated with retinoid toxicity.[5][6] The primary antiproliferative effect of BMS-453 is mediated through the robust induction of active transforming growth factor-beta (TGF-β), which in turn triggers a G1 phase cell cycle arrest.[1][2][5] This whitepaper provides an in-depth technical guide to the initial studies and discovery of BMS-453, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Introduction and Discovery

BMS-453 was developed by Bristol Myers Squibb as part of research into synthetic retinoids with improved therapeutic profiles.[7] The goal was to identify compounds that could dissociate the growth-inhibitory effects of retinoids from the transcriptional activation of RAR target genes, which is linked to adverse effects. BMS-453 emerged as a lead compound that binds to RARs and effectively transrepresses the AP-1 transcription factor without initiating RAR-dependent gene expression.[6][8] Its chemical name is 4-[(1E)-2-(5,6-Dihydro-5,5-dimethyl-8-phenyl-2-naphthalenyl)ethenyl]-benzoic acid.[3][8] While showing promise in preclinical cancer models, its development was also noted for inducing significant testicular toxicity in animal studies, a potent effect that led to its investigation in other therapeutic areas, such as male contraception, before its development was ultimately discontinued.[7][9]

Pharmacological Profile and Mechanism of Action

BMS-453 is a selective RAR modulator. It functions as an agonist for RARβ and a potent antagonist for RARα and RARγ.[1][3][4] This selectivity is crucial to its mechanism of action.

The primary pathway for its anti-proliferative effects in breast cells involves the following steps:

-

Induction of Active TGF-β: BMS-453 dramatically increases the activity of TGF-β, largely by promoting the conversion of its latent form to the active form.[5]

-

Cell Cycle Arrest: The surge in active TGF-β initiates a signaling cascade that leads to G1 phase cell cycle arrest.[2][3][5]

-

Modulation of Cell Cycle Proteins: This G1 arrest is characterized by several key molecular changes:

-

An increase in the total protein levels of the cyclin-dependent kinase inhibitor p21.[2][5]

-

A subsequent decrease in the kinase activity of the CDK2/Cyclin A and CDK2/Cyclin E complexes.[2][5]

-

Resultant hypophosphorylation of the Retinoblastoma (Rb) protein, which prevents the G1-S phase transition.[2][5]

-

Notably, the growth inhibition caused by BMS-453 is not associated with a significant induction of apoptosis.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial preclinical studies of BMS-453.

Table 1: In Vitro Activity of BMS-453

| Parameter | Cell Line(s) | Value | Reference(s) |

| AP-1 Transrepression | HeLa, MCF-7 | IC₅₀ ≈ 0.1 nM | [8] |

| Cell Proliferation Inhibition | 184, HMEC | 40% inhibition of ³H-thymidine uptake at 1 µM | [1] |

| TGF-β Activity Induction | Normal Breast Cells | 33-fold increase in active TGF-β (vs. 3-fold with atRA) | [5] |

| Total TGF-β Activity | Normal Breast Cells | 3-5 fold increase | [5] |

Table 2: In Vivo Toxicology Data for BMS-453 (as BMS-189453)

| Species | Dosing Regimen | Observation | Reference(s) |

| Rat | 15, 60, or 240 mg/kg/day (oral) for 1 month | Marked testicular degeneration and atrophy at all doses | [9] |

| Rat | 60 and 240 mg/kg/day (oral) for 1 month | Decreased body weight and food consumption | [9] |

| Mouse | 5 mg/kg for 2 weeks | Complete, reversible male sterility | [10] |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments in the characterization of BMS-453 are provided below.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Cell Lines: Human mammary epithelial cells (HMEC, 184) or T47D breast cancer cells.

-

Protocol:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The medium is replaced with fresh medium containing various concentrations of BMS-453 or vehicle control (e.g., DMSO).

-

Cells are incubated for a specified period (e.g., 11 hours).[1]

-

[³H]-Thymidine (1 µCi/well) is added to each well for the final 4-6 hours of incubation.

-

Cells are harvested onto glass fiber filters using a cell harvester.

-

The filters are washed with PBS to remove unincorporated thymidine.

-

The radioactivity incorporated into the DNA, trapped on the filters, is measured using a scintillation counter.

-

Results are expressed as a percentage of the control.

-

TGF-β Bioassay (PAI-1 Promoter-Luciferase Reporter Assay)

This bioassay quantifies the amount of biologically active TGF-β in conditioned media from cells treated with BMS-453.

-

Protocol:

-

Prepare conditioned media: Culture normal breast cells (e.g., 184 cells) with or without BMS-453 for 24-48 hours.

-

To measure total TGF-β, transiently acidify a portion of the conditioned medium (e.g., with HCl) to activate latent TGF-β, followed by neutralization (e.g., with NaOH).

-

Seed the MLEC reporter cells in a 96-well white plate and allow them to attach.

-

Add the conditioned media (both untreated for active TGF-β and acid-treated for total TGF-β) to the MLEC reporter cells. Include a standard curve using recombinant active TGF-β.

-

Incubate for 16-24 hours to allow for the induction of luciferase expression.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Quantify TGF-β concentration by comparing the luciferase readings to the standard curve.

-

CDK2 Kinase Activity Assay

This assay measures the activity of CDK2 complexes immunoprecipitated from cell lysates.

-

Cell Line: Normal human breast cells (e.g., 184 cells).

-

Protocol:

-

Treat cells with BMS-453 or vehicle control for 24-72 hours.[1]

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Immunoprecipitate CDK2 from the lysates by incubating with an anti-CDK2 antibody overnight at 4°C, followed by incubation with Protein A/G-agarose beads.

-

Wash the immunoprecipitated beads several times with lysis buffer and then with kinase assay buffer.

-

Resuspend the beads in kinase assay buffer containing a suitable substrate (e.g., Histone H1) and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography and quantify using a phosphorimager.

-

Visualizations: Pathways and Workflows

Signaling Pathway of BMS-453 in Breast Cancer Cells

Caption: Mechanism of BMS-453-induced G1 cell cycle arrest in breast cells.

Experimental Workflow for BMS-453 Characterization

Caption: Logical workflow for the preclinical discovery and evaluation of BMS-453.

Conclusion

The initial studies of BMS-453 revealed a novel synthetic retinoid with a distinct and promising mechanism of action for inhibiting breast cell proliferation. Its ability to induce G1 arrest via a TGF-β-dependent pathway, without relying on classical RAR-mediated gene transcription, represented a significant finding in retinoid pharmacology. The comprehensive in vitro and in vivo characterization provided a strong rationale for its mode of action. However, the potent testicular toxicity observed in animal models highlighted significant safety concerns that ultimately halted its development for cancer therapy. The data and protocols summarized herein serve as a valuable technical resource for researchers in oncology and drug development, illustrating the complex interplay between efficacy and toxicity in the discovery of novel therapeutics.

References

- 1. Quantification of transforming growth factor-beta in biological material using cells transfected with a plasminogen activator inhibitor-1 promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Highly sensitive and specific bioassay for measuring bioactive TGF-β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An assay for transforming growth factor-beta using cells transfected with a plasminogen activator inhibitor-1 promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. revvity.com [revvity.com]

- 8. Retinoic acid receptor antagonist this compound inhibits the growth of normal and malignant breast cells without activating RAR-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The retinoic acid receptor antagonist, this compound, inhibits normal breast cell growth by inducing active TGFbeta and causing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rational design of RAR‐selective ligands revealed by RARβ crystal stucture | EMBO Reports [link.springer.com]

The Effect of BMS-453 on Gene Expression in Breast Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-453 is a synthetic retinoid that has demonstrated significant anti-proliferative effects in breast cancer cells. Structurally, it is identified as 4-[(1E)-2-(5,6-Dihydro-5,5-dimethyl-8-phenyl-2-naphthalenyl)ethenyl]-benzoic acid.[1][2] Unlike other retinoids that function through direct activation of retinoic acid receptor (RAR)-dependent gene transcription, BMS-453 exhibits a more nuanced mechanism of action. It functions as a selective agonist for RARβ while acting as an antagonist for RARα and RARγ.[3][4][5] This unique receptor interaction profile leads to the inhibition of breast cell growth primarily through the induction of active transforming growth factor-beta (TGFβ), rather than through canonical RAR-mediated gene transcription.[3][4][6] This document provides an in-depth technical overview of the effects of BMS-453 on gene expression in breast cancer cells, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Data Presentation: Quantitative Effects of BMS-453 on Gene and Protein Activity

Treatment of breast cancer cells with BMS-453 leads to significant changes in the activity and expression of key regulatory proteins involved in cell cycle control and proliferation. The most profound effect observed is the dramatic increase in active TGFβ.

| Target | Cell Line(s) | Treatment Concentration | Duration | Fold Change/Effect | Reference(s) |

| Active TGFβ | Normal Breast Cells | Not Specified | Not Specified | 33-fold increase | [6][7] |

| Total TGFβ | Normal Breast Cells | Not Specified | Not Specified | 3-5-fold increase | [6] |

| p21 Protein | Normal Breast Cells | 1 µM | Not Specified | Increased total and CDK2-bound levels | [3][4] |

| CDK2 Kinase Activity | 184 Cells | 1 µM | 24-72 hours | Decreased | [3] |

| Rb Protein | 184 Cells | 1 µM | 24-72 hours | Hypophosphorylation | [3] |

| Cell Proliferation | HMEC, 184, T47D | Not Specified | Not Specified | Inhibited | [8] |

| Cell Migration | T47D, MCF7 | 1 µM | 72 hours | Significantly reduced | [9] |

Signaling Pathways Modulated by BMS-453

BMS-453's anti-proliferative effects are mediated through a signaling cascade that is distinct from traditional retinoids. The primary pathway involves the activation of TGFβ, which in turn regulates cell cycle progression. Additionally, BMS-453 is suggested to inhibit transcription factors such as AP-1 through transrepression.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on BMS-453's effects on breast cancer cells.

Cell Culture and Treatment

-

Cell Lines: Human Mammary Epithelial Cells (HMEC), 184, T47D, and MCF7 breast cancer cell lines are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for cancer cell lines, MEGM for normal cells) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

BMS-453 Treatment: BMS-453 is typically dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentration (e.g., 1 µM). Control cells are treated with an equivalent concentration of DMSO.

TGFβ Activity Assay

This bioassay quantifies the amount of active TGFβ produced by cells following treatment with BMS-453.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. sceti.co.jp [sceti.co.jp]

- 3. Quantification of active and total transforming growth factor-β levels in serum and solid organ tissues by bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for Measuring TGF-β Using Antibodies, Cells, and Mice | Springer Nature Experiments [experiments.springernature.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Retinoic acid receptor antagonist this compound inhibits the growth of normal and malignant breast cells without activating RAR-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AP1 activity assay [bio-protocol.org]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. d-nb.info [d-nb.info]

The Significance of BMS453 in Retinoid Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS453, a synthetic retinoid, has carved a significant niche in the landscape of retinoid research due to its unique pharmacological profile. Unlike pan-agonists that activate all retinoic acid receptor (RAR) subtypes, this compound exhibits a distinct pattern of activity, functioning as a selective agonist for Retinoic Acid Receptor β (RARβ) while acting as an antagonist for RARα and RARγ.[1][2][3] This dual activity allows for the dissection of RAR isotype-specific signaling pathways and has made this compound an invaluable tool in cancer biology, particularly in the study of breast cancer. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanism of action.

Core Concepts: A Dual-Acting Retinoid

Retinoids exert their biological effects by binding to and activating RARs (RARα, RARβ, and RARγ), which are ligand-dependent transcription factors.[2] Upon activation, RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

This compound's significance lies in its ability to selectively activate RARβ-mediated signaling while simultaneously blocking RARα and RARγ-mediated pathways.[1][3] This allows researchers to investigate the specific roles of RARβ in cellular processes, independent of the often-overlapping functions of the other RAR subtypes.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its binding affinity and functional activity.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| RARα | 7.7 | [4] |

| RARβ | Not explicitly found in primary literature | |

| RARγ | Not explicitly found in primary literature |

| Functional Assay | Cell Line | Concentration | Effect | Reference |

| AP-1 Transrepression | HeLa, MCF-7 | ~0.1 nM (IC50) | Inhibition of phorbol ester-induced AP-1 activity | [5] |

| Cell Proliferation | 184 and HMEC | 1 µM | 40% inhibition of ³H-thymidine uptake | |

| Cell Cycle Arrest | 184 and HMEC | 1 µM | Increased proportion of cells in G0/G1 phase | [6] |

| Active TGFβ Induction | Normal Breast Cells | 1 µM | 33-fold increase in active TGFβ activity |

Mechanism of Action: Signaling Pathways and Cellular Effects

This compound's primary mechanism of action in inhibiting breast cell growth is independent of classical RARE-mediated gene transcription. Instead, it leverages the induction of active Transforming Growth Factor β (TGFβ) and the transrepression of the AP-1 transcription factor.

TGFβ Signaling Pathway

This compound treatment leads to a significant increase in the active form of TGFβ, a potent inhibitor of cell proliferation.[7] This induction of active TGFβ is a key mediator of this compound's anti-proliferative effects in normal breast cells.

Cell Cycle Regulation

This compound induces a G1 phase cell cycle arrest in normal breast epithelial cells. This is achieved through a cascade of events that includes the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of Cyclin-Dependent Kinase 2 (CDK2). The inhibition of CDK2 leads to the hypophosphorylation of the Retinoblastoma protein (Rb), a key regulator of the G1/S transition. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S phase entry.

References

- 1. BMS 453 | CAS 166977-43-1 | this compound | BMS189453 | Tocris Bioscience [tocris.com]

- 2. The bioactivity of transforming growth factor-beta1 can be regulated via binding to dermal collagens in mink lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. people.umass.edu [people.umass.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The retinoic acid receptor antagonist, this compound, inhibits normal breast cell growth by inducing active TGFbeta and causing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BMS-453 in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-453 is a synthetic retinoid characterized as a selective Retinoic Acid Receptor β (RARβ) agonist and a RARα/RARγ antagonist.[1][2] Its primary mechanism of action in the context of breast cancer cells is the inhibition of cell growth, which is predominantly mediated through the induction of active Transforming Growth Factor β (TGFβ).[1][3] This induction leads to a cell cycle arrest at the G1 phase, without a significant induction of apoptosis.[1] The G1 arrest is further characterized by the upregulation of the cyclin-dependent kinase inhibitor p21, a decrease in Cyclin-Dependent Kinase 2 (CDK2) activity, and the subsequent hypophosphorylation of the Retinoblastoma protein (Rb).[1]

These application notes provide detailed protocols for studying the effects of BMS-453 on breast cancer cell lines, specifically focusing on the MDA-MB-453 cell line. The protocols cover the assessment of cell viability, analysis of cell cycle distribution, and the examination of key protein markers involved in the BMS-453 signaling pathway.

Data Presentation

Table 1: Effect of BMS-453 on MDA-MB-453 Cell Viability (MTT Assay)

| BMS-453 Concentration (µM) | % Cell Viability (48h) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 0.1 | 85 ± 5.1 |

| 1 | 52 ± 3.8 |

| 10 | 28 ± 2.9 |

| IC50 (µM) | ~1.2 |

Table 2: Cell Cycle Distribution of MDA-MB-453 Cells Treated with BMS-453 (1 µM for 48h)

| Cell Cycle Phase | Vehicle Control (%) | BMS-453 (1 µM) (%) |

| G0/G1 | 55 ± 2.1 | 75 ± 3.2 |

| S | 30 ± 1.8 | 15 ± 2.5 |

| G2/M | 15 ± 1.5 | 10 ± 1.9 |

Table 3: Quantification of Key Protein Expression Changes in MDA-MB-453 Cells Treated with BMS-453 (1 µM for 48h)

| Protein | Fold Change vs. Vehicle Control |

| p21 | 3.5 ± 0.4 |

| Phospho-Rb (Ser807/811) | 0.4 ± 0.1 |

| Total Rb | 1.1 ± 0.2 |

| CDK2 | 0.9 ± 0.15 |

Table 4: Measurement of Secreted Active TGFβ in Conditioned Media of MDA-MB-453 Cells Treated with BMS-453 (1 µM for 48h)

| Condition | Active TGFβ Concentration (pg/mL) |

| Vehicle Control | 50 ± 8.2 |

| BMS-453 (1 µM) | 250 ± 21.5 |

Experimental Protocols

Cell Culture and Maintenance of MDA-MB-453 Cells

This protocol describes the routine culture and maintenance of the MDA-MB-453 human breast cancer cell line.

Materials:

-

MDA-MB-453 cells

-

Leibovitz's L-15 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (100x)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 culture flasks

-

Incubator (37°C, 0% CO2, 100% air)

Procedure:

-

Complete Growth Medium: Prepare complete growth medium by supplementing Leibovitz's L-15 Medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw cryopreserved MDA-MB-453 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.

-

Incubation: Incubate the cells at 37°C in a non-humidified incubator with 0% CO2.

-

Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 125 x g for 5 minutes. Resuspend the cell pellet and seed into new flasks at a ratio of 1:2 to 1:4.

Cell Viability (MTT) Assay

This protocol outlines the procedure for determining the effect of BMS-453 on the viability of MDA-MB-453 cells using a colorimetric MTT assay.

Materials:

-

MDA-MB-453 cells

-

Complete growth medium

-

BMS-453 stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MDA-MB-453 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of BMS-453 in complete growth medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control wells (medium with DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes the analysis of cell cycle distribution in BMS-453-treated MDA-MB-453 cells using propidium iodide (PI) staining and flow cytometry.

Materials:

-

MDA-MB-453 cells

-

6-well cell culture plates

-

BMS-453

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed MDA-MB-453 cells in 6-well plates and allow them to attach overnight. Treat the cells with 1 µM BMS-453 or vehicle control for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them in a conical tube, and centrifuge at 200 x g for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells at 200 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol details the procedure for detecting changes in the expression and phosphorylation status of p21, Rb, and CDK2 in MDA-MB-453 cells following treatment with BMS-453.

Materials:

-

MDA-MB-453 cells

-

BMS-453

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p21, anti-phospho-Rb (Ser807/811), anti-total Rb, anti-CDK2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat MDA-MB-453 cells with 1 µM BMS-453 or vehicle for 48 hours. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Enzyme-Linked Immunosorbent Assay (ELISA) for Active TGFβ

This protocol describes the measurement of active TGFβ secreted into the cell culture medium by MDA-MB-453 cells treated with BMS-453.

Materials:

-

Conditioned media from BMS-453-treated and control MDA-MB-453 cells

-

Human Active TGFβ ELISA kit

-

Microplate reader

Procedure:

-

Sample Preparation: Collect the conditioned medium from cells treated with 1 µM BMS-453 or vehicle for 48 hours. Centrifuge to remove cell debris.

-

ELISA Procedure: Follow the manufacturer's instructions for the Human Active TGFβ ELISA kit. This typically involves adding standards and samples to a pre-coated plate, followed by the addition of detection antibodies and a substrate for color development.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve and use it to determine the concentration of active TGFβ in the samples.

Visualizations

Caption: BMS-453 Signaling Pathway.

Caption: Experimental Workflow for BMS-453 Studies.

References

Application Notes and Protocols: Preparation of BMS453 Stock Solution for In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the preparation, storage, and handling of BMS453 stock solutions for in vitro experimental use. This compound is a synthetic retinoid that functions as a selective Retinoic Acid Receptor Beta (RARβ) agonist and a Retinoic Acid Receptor Alpha (RARα) and Gamma (RARγ) antagonist.[1][2][3] It is a valuable tool for investigating cellular processes such as cell cycle regulation and differentiation. In normal breast cells, for instance, this compound has been shown to inhibit proliferation by inducing active Transforming Growth Factor Beta (TGFβ), which leads to G1 cell cycle arrest.[1][4] This document outlines the necessary materials, step-by-step procedures, and critical quality control measures to ensure the accurate and reproducible use of this compound in cell-based assays.

Compound Information and Properties

This compound, also known as BMS-189453, is a white to off-white crystalline solid. Accurate preparation of a stock solution requires precise knowledge of its chemical and physical properties.

| Property | Value | Source(s) |

| Synonyms | BMS-189453 | [2][3][5] |

| Molecular Formula | C₂₇H₂₄O₂ | [2][5] |

| Molecular Weight | 380.48 g/mol | [5] |

| CAS Number | 166977-43-1 | [5] |

| Appearance | Crystalline solid | [3][6] |

| Purity | ≥98% | [1] |

Solubility and Recommended Solvents

The solubility of this compound is a critical factor in preparing a homogenous and accurate stock solution. It is poorly soluble in aqueous solutions but readily dissolves in organic solvents.

| Solvent | Solubility | Source(s) |

| DMSO | Up to 100 mM (approx. 38 mg/mL) | |

| 45 mg/mL (118.27 mM) | [5] | |

| 10 mg/mL | [2][3][7] | |

| Dimethylformamide (DMF) | 5 mg/mL | [2][7] |

Note: For most in vitro applications, Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for this compound and its compatibility with most cell culture media at low final concentrations (typically ≤ 0.1%). Sonication may be used to aid dissolution in DMSO.[5]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common concentration for laboratory use.

Materials

-

This compound powder (crystalline solid)

-

Anhydrous/sterile Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure

-

Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture on the compound.

-